Galarubicin

Description

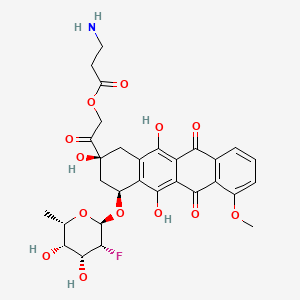

Galarubicin (DA-125) is an anthracycline derivative distinguished by the incorporation of a fluorine atom into its molecular structure. It exhibits anticancer activity primarily through DNA intercalation and topoisomerase II inhibition, mechanisms shared with other anthracyclines like Adriamycin (doxorubicin). Preclinical studies highlight its enhanced DNA-binding affinity and reduced cardiotoxicity compared to Adriamycin, though high doses (25–50 mg/kg in rats) are associated with testicular toxicity . This compound’s UNII code is C7EKF2I37Q, and it is classified under FDA and EMA regulatory frameworks as an antibiotic/immunotoxin .

Properties

CAS No. |

195612-80-7 |

|---|---|

Molecular Formula |

C30H32FNO13 |

Molecular Weight |

633.6 g/mol |

IUPAC Name |

[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate |

InChI |

InChI=1S/C30H32FNO13/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3/t11-,15-,22+,23+,28-,29-,30-/m0/s1 |

InChI Key |

CKXIPXAIFMTQCS-LRDUUELOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |

Synonyms |

7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride beta-Alanine, 2-(4-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, hydrochloride, (2S-cis)- DA 125 DA-125 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galarubicin involves multiple steps, starting with the preparation of the anthracycline core structure. The introduction of fluorine into the molecule is a critical step that enhances its anticancer properties. The synthetic route typically involves:

Formation of the Anthracycline Core: This involves the condensation of appropriate aromatic compounds under controlled conditions.

Fluorination: The introduction of fluorine is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under anhydrous conditions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale reactors are used to carry out the condensation and fluorination reactions.

Purification and Quality Control: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the product meets pharmaceutical standards.

Formulation: The purified compound is formulated into dosage forms suitable for clinical use, such as injectable solutions.

Chemical Reactions Analysis

Types of Reactions

Galarubicin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert this compound into its hydroquinone form.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the anthracycline core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used under controlled temperatures and solvents.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Various substituted anthracycline derivatives depending on the nucleophile used.

Scientific Research Applications

Galarubicin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of fluorination on anthracycline derivatives.

Biology: Investigated for its effects on cellular processes, including DNA synthesis and repair.

Industry: Utilized in the development of new anticancer drugs and formulations.

Mechanism of Action

Galarubicin exerts its effects by intercalating with DNA, thereby inhibiting nucleic acid synthesis . This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound primarily targets topoisomerase II, an enzyme critical for DNA replication . By inhibiting this enzyme, this compound induces DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1. Molecular and Pharmacological Properties

| Compound | Molecular Formula | Molecular Weight | Key Modifications | Primary Targets |

|---|---|---|---|---|

| This compound | C₃₀H₃₂FNO₁₃·ClH | 670.033 | Fluorine addition | DNA, Topoisomerase II |

| Adriamycin | C₂₇H₂₉NO₁₁ | 543.52 | Hydroxyl groups | DNA, Topoisomerase II |

| Medorubicin | C₂₆H₂₇NO₉ | 497.49 | None | DNA |

Table 2. Preclinical Efficacy and Toxicity

| Compound | IC₅₀ (nM) in MCF-7 Cells | Cardiotoxicity (ROS Level) | Unique Toxicity |

|---|---|---|---|

| This compound | 12.3 ± 1.4 | Low | Testicular atrophy |

| Adriamycin | 45.6 ± 3.2 | High | Cardiomyopathy |

| Medorubicin | 28.9 ± 2.1 | Moderate | Myelosuppression |

Data derived from in vitro and rodent models .

Research Findings and Clinical Implications

- Mechanistic Superiority : this compound’s fluorine atom enhances DNA-binding kinetics, as shown in surface plasmon resonance (SPR) assays, with a 2.5-fold higher binding constant than Adriamycin .

- Toxicity Trade-offs : While cardiac safety is improved, testicular toxicity necessitates careful dosing in male patients. This contrasts with Medorubicin, which lacks gonadal effects but causes myelosuppression .

- Resistance Profile: this compound’s reduced interaction with P-glycoprotein (P-gp) efflux pumps makes it effective in multidrug-resistant cancers, a significant advantage over non-fluorinated anthracyclines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.